5-(4-fluorophenyl)-3-hydroxy-4-(3-methyl-4-propoxybenzoyl)-1-[3-(morpholin-4-yl)propyl]-2,5-dihydro-1H-pyrrol-2-one
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Overview
Description
5-(4-fluorophenyl)-3-hydroxy-4-(3-methyl-4-propoxybenzoyl)-1-[3-(morpholin-4-yl)propyl]-2,5-dihydro-1H-pyrrol-2-one is a complex organic compound with a unique structure that combines various functional groups
Preparation Methods
The synthesis of 5-(4-fluorophenyl)-3-hydroxy-4-(3-methyl-4-propoxybenzoyl)-1-[3-(morpholin-4-yl)propyl]-2,5-dihydro-1H-pyrrol-2-one involves multiple steps, each requiring specific reagents and conditionsIndustrial production methods may involve optimization of reaction conditions to maximize yield and purity, including temperature control, solvent selection, and purification techniques .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The carbonyl group in the benzoyl moiety can be reduced to an alcohol.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorophenyl group may enhance binding affinity, while the hydroxy and benzoyl groups contribute to the compound’s overall reactivity. The morpholinyl propyl group may facilitate interactions with biological membranes, enhancing the compound’s bioavailability and efficacy .
Comparison with Similar Compounds
Compared to other similar compounds, 5-(4-fluorophenyl)-3-hydroxy-4-(3-methyl-4-propoxybenzoyl)-1-[3-(morpholin-4-yl)propyl]-2,5-dihydro-1H-pyrrol-2-one stands out due to its unique combination of functional groups. Similar compounds include:
- 5-(4-chlorophenyl)-3-hydroxy-4-(3-methyl-4-propoxybenzoyl)-1-[3-(morpholin-4-yl)propyl]-2,5-dihydro-1H-pyrrol-2-one
- 5-(4-bromophenyl)-3-hydroxy-4-(3-methyl-4-propoxybenzoyl)-1-[3-(morpholin-4-yl)propyl]-2,5-dihydro-1H-pyrrol-2-one These compounds share similar structures but differ in the halogen substituent on the phenyl ring, which can significantly impact their chemical and biological properties .
Properties
Molecular Formula |
C28H33FN2O5 |
---|---|
Molecular Weight |
496.6 g/mol |
IUPAC Name |
(4E)-5-(4-fluorophenyl)-4-[hydroxy-(3-methyl-4-propoxyphenyl)methylidene]-1-(3-morpholin-4-ylpropyl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C28H33FN2O5/c1-3-15-36-23-10-7-21(18-19(23)2)26(32)24-25(20-5-8-22(29)9-6-20)31(28(34)27(24)33)12-4-11-30-13-16-35-17-14-30/h5-10,18,25,32H,3-4,11-17H2,1-2H3/b26-24+ |
InChI Key |
AXUWRQYJLOMZKU-SHHOIMCASA-N |
Isomeric SMILES |
CCCOC1=C(C=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)CCCN3CCOCC3)C4=CC=C(C=C4)F)/O)C |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)C(=C2C(N(C(=O)C2=O)CCCN3CCOCC3)C4=CC=C(C=C4)F)O)C |
Origin of Product |
United States |
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